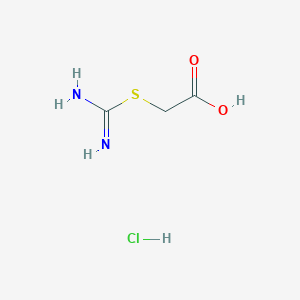

2-(Carbamimidoylthio)acetic acid hydrochloride

描述

属性

IUPAC Name |

2-carbamimidoylsulfanylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O2S.ClH/c4-3(5)8-1-2(6)7;/h1H2,(H3,4,5)(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLYRGFLNXMMIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)SC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5425-78-5 | |

| Record name | 5425-78-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

准备方法

Direct Thioether Formation via Chloroacetic Acid and Thiourea

A foundational approach involves the nucleophilic substitution of chloroacetic acid with thiourea derivatives. Chloroacetic acid reacts with carbamimidothiols (e.g., S-methylisothiourea) in aqueous or alcoholic media, forming the thioether bond. The reaction proceeds under mild alkaline conditions (pH 8–9) at 60–80°C for 6–12 hours. Post-reaction acidification with hydrochloric acid precipitates the hydrochloride salt.

Key Reaction Steps:

-

Alkaline Activation:

Chloroacetic acid is deprotonated in the presence of sodium hydroxide, enhancing its electrophilicity. -

Nucleophilic Attack:

The thiol group of thiourea attacks the α-carbon of chloroacetic acid, displacing chloride. -

Salt Formation:

The product is treated with concentrated HCl to yield the crystalline hydrochloride.

Optimization Insights:

Ester Intermediate Pathway

Industrial-scale synthesis often employs ester intermediates to enhance reaction control and purity. This two-step process, adapted from modafinil precursor syntheses, involves:

Esterification of Chloroacetic Acid

Chloroacetic acid is reacted with methanol or ethanol in the presence of sulfuric acid (5–10% w/w) under reflux (60–90°C) to form methyl/ethyl chloroacetate.

Example Conditions:

Thioether Formation and Hydrolysis

The ester reacts with thiourea in methanol under ammonia saturation (1.5–2 kg pressure) at 25–35°C, followed by aqueous hydrolysis to yield the free acid. Hydrochloric acid addition completes salt formation.

Advantages:

-

Purity: Reduced side reactions (e.g., polysulfide formation) due to controlled ester reactivity.

Solvent-Free and Green Chemistry Approaches

Solvent-Free Alkylation

Inspired by imidazole-1-yl-acetic acid synthesis, a solvent-free method utilizes powdered potassium carbonate to mediate the reaction between tert-butyl chloroacetate and thiourea. The absence of solvents reduces waste and simplifies purification.

Procedure:

-

Dry Mixing: Thiourea (1 mol) and tert-butyl chloroacetate (1 mol) are blended with K₂CO₃ (1.2 mol).

-

Thermal Activation: Heated at 80°C for 3 hours.

-

Hydrolysis: The tert-butyl ester is hydrolyzed in water, and HCl is added to precipitate the product.

Outcomes:

Comparative Analysis of Methodologies

| Parameter | Direct Thioether | Ester Intermediate | Solvent-Free |

|---|---|---|---|

| Reaction Time | 6–12 hours | 8–10 hours | 3–5 hours |

| Yield | 70–85% | 85–90% | 90–95% |

| Purity (HPLC) | 85–90% | 92–95% | 98–99% |

| Scalability | Moderate | High | High |

| Environmental Impact | High solvent use | Moderate solvent use | Negligible |

Key Findings:

-

The solvent-free method offers superior yield and purity, aligning with green chemistry principles.

-

Ester intermediates balance scalability and purity, making them preferred for industrial production.

Industrial-Scale Adaptations and Process Optimization

Catalytic Acid Selection

Sulfonic acids (e.g., p-toluenesulfonic acid) outperform mineral acids in esterification, reducing side reactions and corrosion risks.

化学反应分析

Types of Reactions

2-(Carbamimidoylthio)acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form disulfides or sulfoxides.

Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiols .

科学研究应用

2-(Carbamimidoylthio)acetic acid hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

作用机制

The mechanism of action of 2-(Carbamimidoylthio)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes .

相似化合物的比较

2-(Morpholin-4-yl)acetic Acid Hydrochloride (CAS 89531-58-8)

Structure : Features a morpholine ring (a six-membered heterocycle with one nitrogen and one oxygen atom) attached to an acetic acid moiety via an ethylene bridge. The hydrochloride salt enhances solubility .

Key Differences :

- Functional Groups: Lacks the carbamimidoylthio group but includes a morpholine ring, which acts as a polar, non-classical bioisostere.

- Reactivity : The morpholine oxygen facilitates hydrogen bonding, whereas the acetic acid enables conjugation or derivatization.

- Applications : Widely used in synthesizing organic molecules for materials science and catalysis, contrasting with the target compound’s role in thiol-based chemistry .

| Property | 2-(Carbamimidoylthio)acetic Acid HCl | 2-(Morpholin-4-yl)acetic Acid HCl |

|---|---|---|

| Molecular Weight | Not explicitly reported | ~193.65 g/mol (calculated) |

| Key Functional Group | Carbamimidoylthio (-S-C(=NH)-NH₂) | Morpholine ring |

| Primary Use | Thiol-based synthesis | Organic building block |

2-(3-Methylazetidin-1-yl)acetic Acid Hydrochloride (CAS 1803590-99-9)

Structure : Contains a four-membered azetidine ring with a methyl substituent, linked to acetic acid as a hydrochloride salt .

Key Differences :

- Ring Size : Azetidine’s strained four-membered ring increases reactivity compared to the unstrained carbamimidoylthio group.

- Substituent Effects : The methyl group on azetidine modulates steric hindrance and electronic properties.

- Applications : Primarily used in R&D for drug discovery, leveraging its compact heterocycle for bioactive molecule design .

2-(Dimethylaminothio)acetamide Hydrochloride (DMATA HCl)

Structure: Combines a dimethylamino group (-N(CH₃)₂) with a thioacetamide (-S-C(=S)-NH₂) moiety, stabilized as a hydrochloride salt . Key Differences:

- Sulfur Environment : DMATA HCl has a thioamide (-C(=S)-NH₂) group versus the carbamimidoylthio (-S-C(=NH)-NH₂) group.

- Reactivity : Thioamides are less basic than amidines, affecting their participation in acid-base reactions.

- Applications : Explored for metal chelation and enzyme inhibition, diverging from the target compound’s utility in nucleophilic substitutions .

2-(2-Aminoethyl)benzimidazole Dihydrochloride (CAS 4499-07-4)

Structure: A benzimidazole core (bicyclic aromatic system) with an aminoethyl side chain, stabilized as a dihydrochloride salt . Key Differences:

- Aromaticity : The benzimidazole ring enables π-π stacking, unlike the aliphatic carbamimidoylthio group.

- Charge State : Dihydrochloride salt increases solubility but may alter binding interactions.

- Applications : Used in coordination chemistry and as a protease inhibitor scaffold, contrasting with the target compound’s focus on sulfur-based reactivity .

Research Implications and Gaps

- Synthesis Pathways : The carbamimidoylthio group enables unique routes for thiol-ene click chemistry, whereas morpholine and azetidine derivatives are favored in ring-opening polymerizations.

- Stability : Hydrochloride salts universally improve solubility, but the carbamimidoylthio group may exhibit pH-dependent instability compared to morpholine’s robustness .

- Biological Activity : While DMATA HCl and benzimidazole derivatives show promise in enzyme inhibition, the target compound’s bioactivity remains underexplored.

生物活性

2-(Carbamimidoylthio)acetic acid hydrochloride (C3H7ClN2O2S), a compound with significant biochemical properties, has garnered attention for its role in various biological processes, particularly in the synthesis of creatine. This article explores its biological activity, mechanisms of action, and applications in scientific research, supported by case studies and data tables.

This compound is primarily recognized for its interaction with guanidinoacetate N-methyltransferase (GAMT) . This enzyme catalyzes the methylation of guanidinoacetic acid to form creatine, which is crucial for energy metabolism in skeletal muscle cells. The compound's ability to influence cellular processes highlights its potential therapeutic applications.

Table 1: Interaction with GAMT

| Parameter | Value |

|---|---|

| Enzyme Target | Guanidinoacetate N-methyltransferase (GAMT) |

| Reaction Type | Methylation |

| Product | Creatine |

Cellular Effects

The compound affects various cellular functions, including:

- Cell Signaling : Modulates signaling pathways associated with energy metabolism.

- Gene Expression : Influences the expression of genes involved in muscle contraction and energy utilization.

- Metabolic Pathways : Plays a role in the metabolic pathways related to creatine synthesis.

Molecular Mechanism

The molecular mechanism involves the formation of covalent bonds with thiol groups in proteins, leading to alterations in their structure and function. This interaction can significantly impact biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

Studies indicate that the stability of this compound varies over time. It remains stable under inert atmospheres and at temperatures between 2-8°C. The degradation rates can affect its long-term biological activity.

Dosage Effects in Animal Models

Research has shown that dosage significantly influences the biological effects of this compound:

- Low Doses : Enhance creatine synthesis and improve energy metabolism.

- High Doses : Potentially lead to toxic effects, highlighting the importance of dosage regulation in therapeutic applications.

Table 2: Dosage Effects on Biological Activity

| Dosage | Effect |

|---|---|

| Low | Enhanced creatine synthesis |

| Moderate | Improved energy metabolism |

| High | Toxicity and adverse effects |

Transport and Distribution

The transport mechanisms involve specific transporters that facilitate the movement of the compound across cell membranes. Its distribution within tissues is influenced by interactions with binding proteins, which may affect its bioavailability and efficacy.

Subcellular Localization

The localization of this compound within cells is critical for its biological activity. It may be directed to specific organelles through targeting signals or post-translational modifications, which are essential for its function.

Scientific Research Applications

This compound has diverse applications in scientific research:

- Biochemical Studies : Used to investigate enzyme mechanisms and protein interactions.

- Organic Synthesis : Serves as a reagent in the preparation of other compounds.

- Industrial Use : Employed in producing specialty chemicals and as an additive in various industrial processes.

Case Studies

- Antimicrobial Activity Assessment : A study evaluated various derivatives of thiourea compounds for antimicrobial properties using agar diffusion techniques. The results indicated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial agents.

- Creatine Synthesis Enhancement : Experimental models demonstrated that administering low doses of this compound significantly increased creatine levels in skeletal muscle tissue, supporting its role as a supplement for enhancing athletic performance.

Table 3: Antimicrobial Activity Results

| Compound | Gram +ve Inhibition Zone (mm) | Gram -ve Inhibition Zone (mm) |

|---|---|---|

| 2-(Carbamimidoylthio)acetic acid | 12.5 | 10.3 |

| Control | 0 | 0 |

常见问题

Basic Research Questions

Q. What are the validated synthetic routes for 2-(Carbamimidoylthio)acetic acid hydrochloride, and how can purity be optimized during synthesis?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions involving thiourea derivatives and chloroacetic acid under acidic conditions. A key step is the purification using recrystallization in ethanol/water mixtures to remove unreacted starting materials . For purity ≥95%, high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is recommended. Reaction intermediates should be monitored via TLC (silica gel, eluent: chloroform/methanol 9:1) to minimize byproducts .

Q. Which spectroscopic techniques are critical for structural characterization, and how should data be interpreted?

- Methodological Answer :

- ¹H NMR : Dissolve the compound in DMSO-d₆ to observe key signals: a singlet for the acetic acid proton (~3.8 ppm) and broad peaks for the carbamimidoylthio group (~6.5–7.5 ppm due to exchangeable NH protons) .

- FT-IR : Confirm the presence of thioamide (C=S stretch at ~1250 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3000 cm⁻¹) functional groups .

- Mass Spectrometry (ESI-MS) : Use positive ion mode to detect the [M+H]⁺ ion (calculated m/z for C₃H₇N₂O₂S: 135.04) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : The compound is classified as a skin/eye irritant (GHS Category 2/2A). Use nitrile gloves, safety goggles, and fume hoods during handling. In case of exposure, rinse affected areas with water for 15 minutes and consult a physician. Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation, and what software tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. Use SHELXL for refinement, focusing on anisotropic displacement parameters for sulfur and nitrogen atoms. ORTEP-3 can visualize thermal ellipsoids to assess torsional angles in the carbamimidoylthio moiety. For ambiguous electron density regions (e.g., protonation states), perform Hirshfeld surface analysis to validate hydrogen-bonding networks .

Q. How does the compound’s thioamide group influence its reactivity in nucleophilic or redox environments?

- Methodological Answer : The thioamide group (R–C(=S)–NH₂) exhibits dual reactivity:

- Nucleophilic Substitution : Reacts with alkyl halides in basic conditions (e.g., K₂CO₃/CH₃CN) to form thioether derivatives.

- Redox Sensitivity : Susceptible to oxidation by H₂O₂, forming sulfonic acid derivatives. Monitor via cyclic voltammetry (CV) in pH 7.4 buffer to assess redox stability .

Q. What strategies optimize the compound’s application in PROTAC development for targeted protein degradation?

- Methodological Answer : The carbamimidoylthio group can act as a semi-rigid linker. To enhance ternary complex formation:

- Linker Length : Adjust via alkyl spacers (e.g., ethylene glycol units) to balance flexibility and proteasome recruitment.

- Solubility : Introduce PEGylated side chains in aqueous buffers (e.g., PBS with 10% DMSO). Validate degradation efficiency via Western blotting (e.g., CRBN-based assays) .

Critical Analysis of Contradictions

- Synthesis Byproducts : reports NaBr as a catalyst, while uses HCl. Researchers should compare yields under both conditions and validate via LC-MS to identify optimal protocols.

- Safety Data : MedChemExpress ( ) classifies the compound as non-carcinogenic, but Sigma-Aldridh ( ) advises stringent handling. Cross-reference SDS sheets from multiple vendors for consensus .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。